(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid
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Overview
Description
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with decyloxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydroxy-1,4-phenylene and decyl bromide.
Etherification: The hydroxyl groups on the phenylene ring are etherified using decyl bromide in the presence of a base, such as potassium carbonate, to form 2,5-bis(decyloxy)-1,4-phenylene.
Borylation: The final step involves the introduction of boronic acid groups through a borylation reaction. This can be achieved using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form corresponding phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The decyloxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.
Oxidation: Hydrogen peroxide, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dichloromethane).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenols.
Substitution: Substituted phenylene derivatives.
Scientific Research Applications
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biology: It is utilized in the design of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and functional materials.
Mechanism of Action
The mechanism of action of (2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug design. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-diboronic acid bis(pinacol) ester: Similar in structure but contains a thiophene ring instead of a phenylene ring.
1,4-Phenylenediboronic acid: Lacks the decyloxy substituents, making it less hydrophobic.
2,5-Bis(azidomethyl)-1,4-phenylenediboronic acid: Contains azidomethyl groups instead of decyloxy groups.
Uniqueness
(2,5-Bis(decyloxy)-1,4-phenylene)diboronic acid is unique due to the presence of decyloxy groups, which enhance its solubility and stability in organic solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of organic semiconductors and conductive polymers.
Properties
CAS No. |
176914-55-9 |
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Molecular Formula |
C26H48B2O6 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(4-borono-2,5-didecoxyphenyl)boronic acid |
InChI |
InChI=1S/C26H48B2O6/c1-3-5-7-9-11-13-15-17-19-33-25-21-24(28(31)32)26(22-23(25)27(29)30)34-20-18-16-14-12-10-8-6-4-2/h21-22,29-32H,3-20H2,1-2H3 |
InChI Key |
SVYNFNLDJKRFFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OCCCCCCCCCC)B(O)O)OCCCCCCCCCC)(O)O |
Origin of Product |
United States |
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